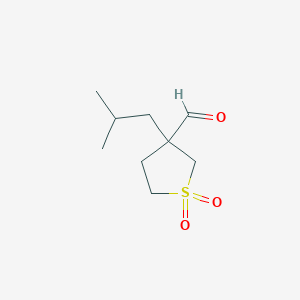

3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde

Description

3-(2-Methylpropyl)-1,1-dioxo-1λ⁶-thiolane-3-carbaldehyde is a sulfur-containing heterocyclic compound featuring a sulfolane (1,1-dioxothiolane) core substituted with a 2-methylpropyl (isobutyl) group and a carbaldehyde moiety at position 3. Its molecular formula is C₉H₁₆O₃S, with a calculated molecular weight of 206.07 g/mol.

Properties

Molecular Formula |

C9H16O3S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

3-(2-methylpropyl)-1,1-dioxothiolane-3-carbaldehyde |

InChI |

InChI=1S/C9H16O3S/c1-8(2)5-9(6-10)3-4-13(11,12)7-9/h6,8H,3-5,7H2,1-2H3 |

InChI Key |

VEOWKCIULYQFHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1(CCS(=O)(=O)C1)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthesis Strategies for Thiolane Derivatives

Thiolane derivatives are typically synthesized through reactions involving sulfur-containing precursors. Common methods include:

Cyclization Reactions : These involve the formation of a thiolane ring from open-chain precursors. For example, the cyclization of 1,3-dithiols or related compounds can yield thiolane derivatives.

Oxidation and Reduction Reactions : These are used to introduce or modify functional groups on the thiolane ring, such as converting thiolane to its 1,1-dioxide form.

Alkylation and Acylation Reactions : These are used to introduce alkyl or acyl groups onto the thiolane ring, which can be crucial for synthesizing specific derivatives like 3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde .

Analysis of Synthesis Conditions

| Step | Reaction Conditions | Reagents | Expected Outcome |

|---|---|---|---|

| 1. Thiolane Ring Formation | Cyclization reaction conditions (e.g., acid catalysis) | 1,3-Dithiol or similar precursor | Formation of thiolane ring |

| 2. Formylation | Vilsmeier-Haack reaction conditions (e.g., POCl₃, DMF) | Thiolane derivative, POCl₃, DMF | Introduction of formyl group |

| 3. Oxidation to 1,1-Dioxide | Oxidizing conditions (e.g., H₂O₂, m-CPBA) | Thiolane derivative, H₂O₂ or m-CPBA | Formation of 1,1-dioxide |

| 4. Alkylation with 2-Methylpropyl Group | Alkylation conditions (e.g., base, solvent) | 2-Methylpropyl halide or similar alkylating agent | Introduction of 2-methylpropyl group |

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved .

Comparison with Similar Compounds

Structural Features

- Sulfone/Sulfonamide Groups : The target compound’s sulfone group (O₂S=O) shares electronic similarities with the sulfonamide groups in Brecanavir and Darunavir. Sulfonamides are critical for binding to HIV protease active sites , while sulfones enhance polarity and metabolic stability.

- 2-Methylpropyl Substituent : This group is present in all listed compounds, suggesting its role in modulating lipophilicity and steric bulk. In Brecanavir and Darunavir, it likely contributes to hydrophobic interactions with protease targets .

- Aldehyde vs. Carboxylic Acid/Amide : The target’s aldehyde group is highly reactive (prone to nucleophilic addition), whereas Imp. A’s carboxylic acid (OH) and Imp. C’s amide (NH₂) are more stable, making them common impurities in synthetic pathways .

Pharmacological Relevance

- Impurities : Imp. A (carboxylic acid) and Imp. C (amide) are likely by-products of NSAID synthesis (e.g., ibuprofen derivatives), emphasizing quality control challenges .

- Brecanavir/Darunavir : These drugs illustrate how complex derivatives of 2-methylpropyl-containing sulfonamides achieve antiviral activity through protease inhibition .

Physicochemical Properties

- Polarity: The target compound’s sulfone and aldehyde groups render it more polar than phenyl-based impurities (e.g., Imp.

- Molecular Weight : The target (206.07 g/mol) is significantly smaller than Brecanavir (703.80 g/mol), reflecting its role as a fragment or intermediate rather than a bioactive molecule .

Research Implications

Synthetic Intermediates : The aldehyde group may enable coupling reactions to generate sulfonamide-based therapeutics.

Quality Control : Impurity profiling (e.g., carboxylic acids, amides) is essential for ensuring purity in APIs containing 2-methylpropyl motifs .

Drug Design : Sulfone/sulfonamide moieties remain pivotal in antiviral drug development, as seen in Brecanavir and Darunavir .

Biological Activity

3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is an organic compound notable for its unique chemical structure, which includes a thiolane ring and a carbaldehyde functional group. This compound has gained attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

- Molecular Formula : CHOS

- Molecular Weight : 204.29 g/mol

The compound's structure facilitates diverse chemical reactivities, which are essential for its biological interactions. Its unique arrangement of functional groups allows it to engage in various biochemical pathways.

Research indicates that 3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde interacts with multiple biological targets, potentially influencing enzyme activity and receptor binding. Understanding these interactions is crucial for evaluating its therapeutic potential.

Key mechanisms identified include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Binding : It has been shown to bind selectively to certain receptors, which could lead to therapeutic effects with minimal side effects.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antioxidant Activity : A study demonstrated that 3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models.

- Antimicrobial Effects : Research highlighted its potential as an antimicrobial agent against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes.

- Anti-inflammatory Properties : Investigations revealed that the compound can modulate inflammatory pathways, reducing cytokine production in vitro.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methyltetrahydrothiophene-3-carbaldehyde | CHOS | Lacks the dioxo group; simpler structure |

| 1,1-Dioxo-3-(prop-2-en-1-yl)-1lambda6-thiolane-3-carbaldehyde | CHOS | Contains a prop-2-en-1-yl substituent; different reactivity profile |

| 4-Methylthiobutanoic acid | CHOS | Contains a carboxylic acid group; different functional properties |

This table illustrates how variations in structure can influence biological activity and reactivity profiles.

Future Research Directions

Despite promising findings, further research is necessary to fully elucidate the biological mechanisms of 3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde. Suggested areas for future investigation include:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To detail the molecular pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize its pharmacological properties through chemical modifications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde?

- Methodological Answer : The compound is synthesized via cyclization of mercaptoaldehyde precursors under controlled anhydrous conditions. For example, thiolane ring formation can be achieved by reacting 3-mercapto-2-methylpropionaldehyde with sulfur trioxide (SO₃) in dichloromethane at −20°C, followed by oxidation with hydrogen peroxide (H₂O₂) to stabilize the sulfone group . Key parameters include temperature control to prevent side reactions and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) for >95% purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms the thiolane ring structure and aldehyde proton resonance (δ 9.8–10.2 ppm). Infrared (IR) spectroscopy identifies the sulfone group (asymmetric S=O stretch at ~1300 cm⁻¹) and aldehyde C=O stretch (~1720 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 220.0842) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer : Use X-ray crystallography or cryo-EM to resolve binding modes with target proteins. For preliminary studies, perform molecular docking simulations (AutoDock Vina, Schrödinger Suite) with the aldehyde group as a nucleophilic "warhead" to predict covalent binding sites. Validate via enzyme inhibition assays (e.g., IC₅₀ determination using fluorogenic substrates) under varying pH and temperature conditions .

Q. How should contradictory data on the compound’s bioactivity be analyzed?

- Methodological Answer : Cross-examine variables such as:

- Purity : Impurities >5% (e.g., unreacted thiolane intermediates) may skew bioactivity. Validate via HPLC with UV detection (λ = 254 nm).

- Assay conditions : Differences in buffer composition (e.g., Tris vs. phosphate) can alter sulfone group reactivity.

- Target specificity : Screen against off-target receptors using radioligand binding assays to rule out nonspecific interactions .

Q. What strategies optimize the compound’s stability in aqueous media for in vitro studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.